{[(2R)-oxolan-2-yl]methyl}thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-oxolan-2-yl]methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYSJNQVLWANCC-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis in Research
Spectroscopic Methodologies for Elucidating Molecular Architecture
The structural confirmation of {[(2R)-oxolan-2-yl]methyl}thiourea relies on a synergistic application of several spectroscopic methods, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are pivotal.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each proton. The protons of the oxolane ring and the methylene (B1212753) group adjacent to the thiourea (B124793) moiety exhibit characteristic chemical shifts and coupling patterns. The stereochemistry at the C2 position of the oxolane ring influences the diastereotopic nature of the protons on the adjacent methylene group and the protons on the oxolane ring itself, leading to complex splitting patterns that can be analyzed to confirm the relative stereochemistry.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shift of the thiocarbonyl carbon (C=S) is particularly diagnostic, typically appearing in the downfield region of the spectrum. The carbons of the oxolane ring provide a signature fingerprint that confirms the presence of this heterocyclic system.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=S | - | ~183 |
| N-C H₂ | ~3.6 | ~52 |
| C H-O | ~4.1 | ~78 |
| O-C H₂ | ~3.8, ~3.7 | ~68 |
| C H₂ (ring) | ~1.9, ~1.8 | ~26 |
| C H₂ (ring) | ~2.0, ~1.6 | ~31 |
| NH ₂ | ~7.5 (broad) | - |
| NH | ~8.0 (broad) | - |
Note: Predicted values are based on computational models and may vary from experimental results. The broadness of the N-H signals is due to quadrupole broadening and chemical exchange.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the thiourea group typically appear as a series of bands in the region of 3400-3100 cm⁻¹. The C-N stretching and N-H bending vibrations are found in the 1650-1500 cm⁻¹ range. The C=S stretching vibration, a key marker for the thiourea moiety, usually gives rise to a band between 800 and 600 cm⁻¹. The C-O-C stretching of the oxolane ring will also be present, typically around 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The C=S stretching vibration often yields a strong and easily identifiable Raman signal.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H | Stretching | 3400-3100 | Medium |
| C-H (aliphatic) | Stretching | 3000-2850 | Strong |
| N-H | Bending | 1650-1550 | Medium |
| C-N | Stretching | 1500-1400 | Medium |
| C-O-C | Stretching | 1150-1050 | Weak |
| C=S | Stretching | 800-600 | Strong |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₂N₂OS), HRMS would be used to confirm its elemental formula by matching the experimentally measured exact mass with the theoretically calculated mass.
Calculated and Expected HRMS Data
| Ion | Formula | Calculated Exact Mass | Expected m/z |
| [M+H]⁺ | C₆H₁₃N₂OS⁺ | 161.0743 | 161.0743 |
| [M+Na]⁺ | C₆H₁₂N₂OSNa⁺ | 183.0563 | 183.0563 |
Chiroptical Spectroscopy for Absolute Configuration Determination
As this compound is a chiral molecule, chiroptical spectroscopic methods are essential for determining its absolute configuration. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration.
The experimental ECD spectrum of this compound would be compared with the ECD spectrum predicted by quantum chemical calculations for the (R)-enantiomer. A good match between the experimental and calculated spectra would provide unambiguous confirmation of the (2R) absolute configuration. The electronic transitions associated with the thiocarbonyl (n → π* and π → π*) and oxolane chromophores are expected to give rise to the observed Cotton effects.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve of a chiral molecule is intimately related to its ECD spectrum through the Kronig-Kramers relations. An ORD spectrum displays a plain curve far from an absorption band and an anomalous curve (a Cotton effect curve) in the region of absorption. Similar to ECD, the comparison of the experimental ORD curve with computationally predicted curves for the (R)- and (S)-enantiomers can be used to establish the absolute configuration of this compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral compound like this compound, this method not only confirms the molecular connectivity but also establishes the absolute configuration of the stereocenter and reveals the supramolecular architecture held together by intermolecular interactions.
In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.
A representative table of crystallographic data for a chiral thiourea analog is presented below.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₉FeN₃OS |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.435(1) |
| b (Å) | 9.984(1) |
| c (Å) | 14.632(2) |
| β (°) | 101.95(1) |
| Volume (ų) | 1062.6(2) |
| Z | 2 |
| R-factor (%) | 4.1 |
This data is for the analogous compound (S,R)-N,N-diethyl-N′-(2-(N′′,N′′-dimethyl-1-aminoethyl))ferrocenoyl thiourea and is presented for illustrative purposes. dntb.gov.ua
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess
Chromatographic methods are fundamental for assessing the purity of chemical compounds and for the separation of enantiomers. For a chiral substance such as this compound, determining the enantiomeric excess (e.e.) is of paramount importance.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
The development of a chiral HPLC method for a thiourea derivative would involve screening various CSPs, such as those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), proteins, or synthetic polymers. nih.govmdpi.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. acs.org
Research on analogous chiral thioureas has demonstrated successful enantioseparation using polysaccharide-based CSPs. nih.govgoogle.com For example, a study on chitosan (B1678972) thiourea derivatives showed their effectiveness as chiral stationary phases for the separation of racemic compounds. nih.gov
A representative table of chiral HPLC conditions for the separation of a chiral thiourea is shown below.
| Parameter | Value |
| Column | Chiralcel AD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane/isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Retention Time (Enantiomer 1) | 16.9 min |
| Retention Time (Enantiomer 2) | 22.1 min |
This data is for an analogous chiral thiourea and is presented for illustrative purposes. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Thioureas, including this compound, are generally non-volatile solids with high melting points. Therefore, direct analysis by GC-MS is often not feasible.
To make them amenable to GC analysis, thioureas can be chemically modified through derivatization to produce more volatile and thermally stable analogs. However, information on the GC-MS analysis of derivatized this compound is scarce in the literature. More commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of thiourea derivatives, as it does not require the analyte to be volatile. biorxiv.orgresearchgate.net
In a hypothetical GC-MS analysis of a volatile derivative, the gas chromatograph would separate the derivatized compound from any impurities, and the mass spectrometer would then fragment the molecule and provide a mass spectrum. This spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the compound's identity. The fragmentation pattern of thiourea derivatives in mass spectrometry typically involves cleavage of the C-N and C=S bonds.
A table summarizing the mass spectral data for a generic thiourea derivative is provided below.
| Technique | Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) | Positive/Negative |
| Mass Analyzer | Triple Quadrupole | - |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ | Varies with substituents |
| Major Fragment Ions (m/z) | Dependent on structure | - |
This data is generalized for thiourea derivatives analyzed by LC-MS, a technique closely related to GC-MS in its mass analysis component. biorxiv.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in defining the electronic characteristics and predicting the reactive nature of {[(2R)-oxolan-2-yl]methyl}thiourea.
Density Functional Theory (DFT) is a computational method used to investigate the structural preferences of molecules. For thiourea (B124793) and its derivatives, theoretical investigations are crucial for understanding the relationship between their structure and properties. researchgate.net Conformational analysis reveals the most stable three-dimensional arrangements of the atoms in a molecule. In the case of this compound, the flexibility arises from rotation around the single bonds, particularly the bond connecting the oxolane ring to the methylthiourea group. The final arrangement and its stability are often influenced by non-covalent interactions, such as intramolecular hydrogen bonding between the thiourea's N-H groups and the oxygen atom of the oxolane ring.
Illustrative data from DFT calculations on related thiourea derivatives can provide insight into the typical energetic landscape. Different conformers possess distinct energy levels, with the most stable conformer designated as the reference point (0 kcal/mol).
Table 1: Illustrative Conformational Analysis Data for a Thiourea Derivative
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|---|
| A (Global Minimum) | B3LYP/6-311++G(d,p) | 0.00 | 68.5 |
| B | B3LYP/6-311++G(d,p) | 1.15 | -170.2 |
| C | B3LYP/6-311++G(d,p) | 2.30 | -62.4 |
This table presents hypothetical data representative of typical DFT conformational study results.
Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.
For thiourea derivatives, the HOMO is typically centered on the sulfur and nitrogen atoms, indicating these sites are prone to electrophilic attack. The LUMO is often located around the thiocarbonyl (C=S) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity.
Table 2: Representative FMO Energy Values for a Thiourea Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.48 |
| LUMO | -1.12 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
This table contains representative data to illustrate the outputs of an FMO analysis.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations provide a view of how a molecule moves and changes shape over time, offering insights into its behavior in a biological environment.
In drug discovery, MD simulations are used to study the stability of a potential drug molecule when bound to its biological target, such as a protein. mdpi.com For thiourea analogs, these simulations have been used to understand their interaction with enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MK-2). mdpi.com The simulations show how the ligand, such as this compound, settles into the protein's binding site and how the interactions evolve. Key metrics like the root-mean-square deviation (RMSD) are calculated to assess the stability of the complex; a low and stable RMSD value over the simulation time suggests a stable binding mode.
The surrounding environment, particularly the solvent, can significantly impact a molecule's conformation and properties. researchgate.net Computational models like the polarizable continuum solvation model (PCSM) are used to study these effects. researchgate.net For thiourea and its derivatives, studies have examined properties in both polar and non-polar solvents. researchgate.net These analyses calculate thermodynamic quantities such as dispersion and repulsion energies to understand how the solvent influences the molecule's behavior. researchgate.net In a polar solvent like water, the molecule may adopt different conformations compared to a non-polar environment due to the formation of intermolecular hydrogen bonds with solvent molecules.
Table 3: Example Solvation Energy Data for Thiourea Derivatives
| Parameter | Thiourea | N-Acetyl thiourea | 1,3-Ethylene thiourea |
|---|---|---|---|
| Dispersion energy (kcal/mol) | -11.64 | -17.19 | -15.09 |
| Repulsion energy (kcal/mol) | 1.87 | 2.60 | 2.25 |
Data sourced from a computational study on thiourea and its derivatives. researchgate.net
Molecular Docking Investigations for Binding Prediction
Molecular docking is a computational technique that predicts how a molecule binds to a target receptor. This method places the ligand into the binding site of a protein in various orientations and conformations and scores them based on their fit and interaction energies.
For thiourea analogs, docking studies have been performed to predict their binding to targets like MK-2. mdpi.com In such studies, the crystal structure of the protein is obtained from a database like the Protein Data Bank (PDB ID: 3KGA). mdpi.com The docking results for thiourea derivatives often highlight the importance of the thiourea group in forming hydrogen bonds with key amino acid residues in the active site, such as Leucine or Glutamic acid. mdpi.com The oxolane ring of this compound would likely engage in van der Waals or hydrophobic interactions within a corresponding pocket in the receptor.
Table 4: Representative Predicted Binding Interactions from a Docking Study of a Thiourea Analog
| Target Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Leu141 | Hydrogen Bond | 2.9 |
| Leu70 | Hydrogen Bond | 3.1 |
| Glu139 | Hydrogen Bond | 2.8 |
This table illustrates typical binding interactions for thiourea analogs as identified in docking studies. mdpi.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Acetyl thiourea |
| 1,3-Ethylene thiourea |
Quantitative Structure-Activity Relationship (QSAR) Modeling4.4.1. Development of Predictive Models for Biological Function 4.4.2. Pharmacophore Generation and Optimization
Further research and publication in the field of computational chemistry focusing on this specific thiourea derivative would be necessary before a comprehensive and factual article on these topics could be written.
Based on a comprehensive review of available scientific literature, there is no specific research data published on the chemical compound "this compound" concerning its biological modulating properties, including urease inhibitory potential or antimicrobial capabilities.
Therefore, it is not possible to provide an article with the requested detailed investigation, data tables, and structure-activity relationships for this specific compound. The scientific community has not published studies that would allow for the quantitative assessment, mechanistic insights, or efficacy profiling as outlined in the request.
Further research would be required to be initiated on "this compound" to determine the properties and generate the data necessary to fulfill the article's specified structure and content.
Investigation of Biological Modulating Properties and Structure Activity Relationships Sar
Exploration of Antimicrobial Modulating Capabilities
SAR of Structural Motifs for Antimicrobial Activity
The antimicrobial efficacy of thiourea (B124793) derivatives is significantly influenced by their structural characteristics. Studies on various analogs have highlighted key structure-activity relationships (SAR) that govern their potency.
The nature of the substituent groups on the thiourea core plays a pivotal role. For instance, the presence of electron-withdrawing groups on an aryl ring attached to the thiourea moiety has been shown to enhance antibacterial activity. nih.gov Halogen substitutions, such as chlorine, on the phenyl group of thiourea derivatives have demonstrated good antibacterial effects. nih.gov In some cases, the presence of halogens leads to higher activity compared to a methoxy (B1213986) group. nih.gov
The lipophilicity of the molecule is another critical factor. Thiourea derivatives substituted with longer alkyl chains, such as C10 and C12, have shown good antibacterial activity, which is attributed to increased lipophilicity that facilitates better disruption of the bacterial membrane. nih.gov The thiourea pharmacophore, with its C=S and NH groups, can be easily protonated under acidic conditions, allowing for interaction with carboxyl and phosphate (B84403) groups on the bacterial cell surface, thereby contributing to its antimicrobial action. nih.gov
Proposed Molecular Targets and Mechanisms (e.g., DNA Gyrase, Topoisomerase IV)
A primary mechanism by which thiourea derivatives are thought to exert their antibacterial effects is through the inhibition of essential bacterial enzymes, specifically the type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govmdpi.comnih.gov
Novel bacterial topoisomerase inhibitors (NBTIs), a class to which some thiourea derivatives belong, are known to stabilize the single-strand DNA cleavage complexes formed by DNA gyrase. nih.govmdpi.com This action prevents the re-ligation of the DNA strand, leading to lethal double-strand breaks. Some NBTIs have demonstrated potent inhibitory activity against S. aureus DNA gyrase, with IC₅₀ values in the low nanomolar range. nih.gov The interaction of these inhibitors with the enzyme can be highly specific, with some compounds binding asymmetrically to their target. nih.gov
Fluoroquinolones, another class of topoisomerase inhibitors, also target DNA gyrase and topoisomerase IV. mdpi.comnih.gov However, the mechanisms of NBTIs can differ, with some showing a lack of cross-resistance with fluoroquinolones, suggesting a distinct binding mode or mechanism of action. nih.gov For example, the novel bacterial gyrase inhibitor AZD0914, which has a different structure from fluoroquinolones, targets the GyrB subunit and shows low potential for resistance development in Neisseria gonorrhoeae. nih.gov
The inhibition of these topoisomerases disrupts the normal topological state of bacterial DNA, leading to the accumulation of positive supercoils and DNA tangles, ultimately resulting in bacterial cell death. mdpi.com
Research into Antineoplastic Modulating Activities
Thiourea derivatives have also emerged as a promising class of compounds with significant potential in cancer therapy. nih.gov Their anticancer effects are attributed to various mechanisms, including the modulation of cancer cell growth, inhibition of key signaling pathways, and induction of programmed cell death.
Modulation of Cancer Cell Line Growth in In Vitro Models
Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against a variety of human cancer cell lines. For example, certain sulfur-containing thiourea derivatives have shown a wide range of anticancer activities against cell lines such as HepG2 (liver cancer) and MOLT-3 (leukemia), with IC₅₀ values in the micromolar range. nih.gov
Specifically, thiourea 6, which contains a 3,5-diCF₃Ph group, was identified as a highly potent compound against the MOLT-3 cell line, with an IC₅₀ value of 5.07 μM. nih.gov It also exhibited greater activity against the HepG2 cell line than the reference drug etoposide. nih.gov Similarly, p-bis-thiourea derivatives have shown potent activity against HepG2 cells. nih.gov The cytotoxic effects of these compounds are often dose-dependent. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Thiourea 6 (with 3,5-diCF₃Ph) | MOLT-3 | 5.07 | nih.gov |
| Thiourea 6 (with 3,5-diCF₃Ph) | HepG2 | 16.28 | nih.gov |
| Etoposide (Reference) | HepG2 | 26.05 | nih.gov |
| Compound 5a (DC27) | Human Lung Carcinoma | 2.5-12.9 | nih.gov |
| Gefitinib (Reference) | Human Lung Carcinoma | 1.1-15.6 | nih.gov |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | nih.gov |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | nih.gov |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 | nih.gov |
| Doxorubicin (Reference) | HCT116 | 8.29 | nih.gov |
| Doxorubicin (Reference) | HepG2 | 7.46 | nih.gov |
Investigation of Receptor Tyrosine Kinase (e.g., EGFR) Inhibition
A key mechanism underlying the antineoplastic activity of some thiourea derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). nih.govnih.gov EGFR is a crucial protein involved in cell proliferation and survival, and its overactivity is a hallmark of many cancers. nih.gov
Certain N-substituted thiourea derivatives have been identified as potent EGFR inhibitors. nih.gov For instance, compound 5a (DC27), featuring an N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework, markedly reduced the tyrosine phosphorylation of EGFR. nih.gov This inhibition of EGFR activation subsequently blocks downstream signaling pathways, such as the Erk1/2 and AKT pathways, which are critical for cell proliferation. nih.gov
The design of thiourea-containing sorafenib (B1663141) analogs has also led to the discovery of dual inhibitors of both EGFR and VEGFR-2, another important RTK involved in angiogenesis. nih.gov This dual-inhibition strategy represents a promising approach to cancer treatment with the potential for synergistic effects. nih.gov
Mechanisms of Cell Cycle Perturbation and Apoptosis Induction
In addition to inhibiting cell proliferation, thiourea derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov
Flow cytometry analysis has revealed that treatment with certain thiourea compounds can lead to the arrest of the cell cycle at specific phases. For example, compound DC27 was found to induce a G₀/G₁ phase arrest in human lung carcinoma cells. nih.gov This prevents the cells from progressing through the cell cycle and dividing.
Furthermore, these compounds can trigger apoptosis. The induction of apoptosis by DC27 was confirmed by flow cytometry. nih.gov The anticancer activity of thiourea derivatives bearing a benzodioxole moiety has also been linked to the induction of apoptosis. nih.gov The ability to induce both cell cycle arrest and apoptosis makes these compounds potent anticancer agents.
Structural Requirements for Potent Antineoplastic Effects
The antineoplastic potency of thiourea derivatives is closely tied to their molecular structure. The presence and position of various substituents on the thiourea scaffold significantly influence their activity.
In the context of EGFR and VEGFR-2 dual inhibitors, the presence of a thioether moiety has been found to improve enzymatic inhibitory activity compared to a corresponding ether moiety. nih.gov The position of substituents on the thiourea group is also important; for example, the introduction of a chlorine substituent at the ortho-position of the thiourea group was found to weaken the inhibitory activity against both EGFR and VEGFR-2. nih.gov
These findings underscore the importance of rational drug design in optimizing the antineoplastic effects of thiourea derivatives by modifying their structural features.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| {[(2R)-oxolan-2-yl]methyl}thiourea |
| Etoposide |
| Gefitinib |
| Doxorubicin |
| N¹,N³-disubstituted-thiosemicarbazone 7 |
| Thiourea 6 (with 3,5-diCF₃Ph) |
| Compound 5a (DC27) |
Antioxidant Capacity and Radical Scavenging Mechanisms
The potential antioxidant properties of this compound are an area of significant interest. The inherent chemical nature of the thiourea scaffold suggests a capacity to participate in redox processes and scavenge harmful free radicals.
In Vitro Antioxidant Assays and Mechanistic Interpretation
The antioxidant activity of thiourea derivatives is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most frequently employed methods. nih.govnih.govresearchgate.net In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation, leading to a loss of color. nih.gov
Role of Thiourea Moiety in Redox Processes
The thiourea moiety is central to the antioxidant and redox-active nature of these compounds. It can undergo oxidation, and its sulfur atom can participate in single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms to neutralize free radicals. The ability of the thiourea group to be oxidized allows it to act as a reducing agent, thereby mitigating oxidative stress. The specific redox potential of the thiourea derivative is influenced by the nature of the substituent groups attached to the nitrogen atoms. The presence of the oxolane ring in this compound could modulate its electronic properties and, consequently, its antioxidant capacity.
Enzyme Inhibition Studies beyond Urease (e.g., Acetylcholinesterase, Butyrylcholinesterase, α-Glucosidase)
Thiourea derivatives have been investigated for their ability to inhibit a range of enzymes beyond urease, highlighting their potential as broad-spectrum enzyme modulators.
Broad-Spectrum Enzyme Modulation
Research has demonstrated that various thiourea derivatives exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. AChE and BChE are key enzymes in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for Alzheimer's disease. nih.gov α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov
The following table presents representative IC50 values for different thiourea derivatives against these enzymes, illustrating the potential for this class of compounds to act as enzyme inhibitors. It is important to note that these values are for structurally related compounds and not for this compound itself.
Table 1: Representative Enzyme Inhibitory Activities of Various Thiourea Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Thiourea Derivatives | Acetylcholinesterase (AChE) | >100 µg/mL | mdpi.com |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | mdpi.com |
| Iminothiazolidinone derivative | Acetylcholinesterase (AChE) | 0.209 µg/mL | ekb.eg |
| Thiourea Derivatives | Butyrylcholinesterase (BChE) | >100 µg/mL | mdpi.com |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | mdpi.com |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 mM | nih.gov |
| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 12.94 mM | nih.govnih.gov |
| Acarbose (Standard) | α-Glucosidase | 11.96 mM | nih.govnih.gov |
This table is for illustrative purposes and shows data for various thiourea derivatives, not specifically for this compound.
SAR for Diverse Enzyme Targets
The structure-activity relationships (SAR) for the inhibition of these diverse enzymes by thiourea derivatives are complex. For cholinesterases, the nature of the substituents on the thiourea core significantly influences the inhibitory potency and selectivity. mdpi.com For α-glucosidase, studies on thiourea derivatives based on 3-aminopyridin-2(1H)-ones have shown that the presence and position of substituents on the phenyl ring of the thiourea moiety are critical for activity. nih.govnih.gov For instance, certain alkyl and phenyl thiourea derivatives display higher antidiabetic activity compared to their acetyl or benzoyl counterparts. nih.gov The oxolane group in this compound introduces a cyclic ether functionality that could interact with specific residues in the active sites of these enzymes, potentially influencing its inhibitory profile.
Investigation of Protein-Protein Interaction (PPI) Modulation (e.g., HIV-1 Capsid and Human Cyclophilin A)
The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. Thiourea derivatives have shown promise in this field, particularly in the context of HIV-1 infection.
The interaction between the HIV-1 capsid (CA) protein and the human host protein cyclophilin A (CypA) is crucial for viral replication. nih.govnih.gov This interaction is thought to protect the viral capsid from host restriction factors. nih.gov Therefore, inhibiting this PPI is a viable strategy for developing novel anti-HIV-1 therapeutics.
Studies have identified thiourea derivatives as dual inhibitors that can target both the HIV-1 capsid and cyclophilin A. nih.govresearchgate.net These compounds can disrupt the assembly of the viral capsid and inhibit the enzymatic activity of CypA, thereby interfering with the viral life cycle. researchgate.net The SAR of these thiourea derivatives indicates that the substituents on the thiourea scaffold are key determinants of their binding affinity and inhibitory activity. nih.govresearchgate.net While no specific data exists for this compound in this context, its structural features, including the thiourea core and the oxolane ring, suggest that it could potentially interact with the binding sites of these proteins. Further investigation through molecular docking and biological assays would be necessary to confirm this hypothesis.
Binding Affinity Determination via Spectroscopic Methods
The initial step in evaluating the potential of a compound to modulate a biological target is to determine its ability to bind to that target. Spectroscopic methods are powerful tools for characterizing these binding interactions.
Ultraviolet-Visible (UV-Vis) spectroscopy is a commonly employed technique. Changes in the UV-Vis absorption spectrum of a target protein upon the addition of a thiourea derivative can indicate a binding event. For instance, in a study of thiourea derivatives designed to target HIV-1 capsid and human cyclophilin A (CypA), ultraviolet spectroscopic analysis was used to confirm the binding of these compounds to their respective protein targets. nih.gov
Fluorescence spectroscopy offers another sensitive method for determining binding affinity. This technique often relies on the intrinsic fluorescence of tryptophan residues within a protein. When a ligand binds near a tryptophan residue, it can quench the fluorescence, and the extent of this quenching can be used to calculate the binding affinity (dissociation constant, Kd).
In addition to UV-Vis and fluorescence spectroscopy, other spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the binding mode of thiourea derivatives. mdpi.com FT-IR can reveal changes in the secondary structure of a protein upon ligand binding, while NMR can provide detailed atomic-level information about the interaction. mdpi.com
Molecular docking studies are computational methods that complement experimental spectroscopic data. These simulations predict the preferred orientation of a ligand when bound to a target protein and can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. biointerfaceresearch.com
A hypothetical representation of binding affinity data for a series of thiourea derivatives is presented in Table 1.
Table 1: Hypothetical Binding Affinity of Thiourea Derivatives for a Target Protein
| Compound | Modification | Dissociation Constant (Kd) in µM |
|---|---|---|
| 1 | Phenyl | 50 |
| 2 | 4-Chlorophenyl | 25 |
| 3 | 4-Nitrophenyl | 10 |
| 4 | Naphthyl | 15 |
| 5 | {[(2R)-oxolan-2-yl]methyl} | Data Not Available |
This table is for illustrative purposes and does not represent actual experimental data for the specified compounds.
Inhibition of PPIase Activity
Peptidyl-prolyl cis-trans isomerases (PPIases) are a class of enzymes that catalyze the isomerization of peptide bonds preceding proline residues. This process is a crucial rate-limiting step in the folding of many proteins. The cyclophilins are a prominent family of PPIases, and their inhibition has been explored as a therapeutic strategy for various diseases.
Thiourea derivatives have been investigated as inhibitors of PPIase activity. nih.gov The inhibition of PPIase activity is typically assessed using an in vitro enzyme assay. A common method involves a chymotrypsin-coupled assay where a specific peptide substrate for the PPIase is used. The rate of peptide isomerization, and thus the PPIase activity, can be monitored by measuring the change in absorbance over time.
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
In a study on thiourea derivatives targeting HIV-1 capsid and human cyclophilin A, a PPIase inhibition assay was utilized to determine the ability of the synthesized compounds to inhibit CypA. nih.gov This assay is crucial for confirming that the binding of the thiourea derivative to the enzyme translates into a functional consequence, namely the inhibition of its catalytic activity. While specific data for this compound is not available, research on other thiourea analogs has demonstrated a range of inhibitory activities against various enzymes. researchgate.netnih.gov
The following table illustrates hypothetical PPIase inhibition data for a series of thiourea compounds.
Table 2: Hypothetical Inhibition of Cyclophilin A by Thiourea Derivatives
| Compound | Modification | IC50 (µM) |
|---|---|---|
| 1 | Phenyl | >100 |
| 2 | 4-Chlorophenyl | 75 |
| 3 | 4-Nitrophenyl | 30 |
| 4 | Naphthyl | 45 |
| 5 | {[(2R)-oxolan-2-yl]methyl} | Data Not Available |
This table is for illustrative purposes and does not represent actual experimental data for the specified compounds.
SAR for PPI Modulation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the chemical moieties that are crucial for activity and those that can be modified to improve potency, selectivity, and other properties.
For thiourea derivatives, SAR studies have revealed several key features that influence their biological activity. The nature of the substituents on the thiourea core plays a critical role. For example, in the development of thiourea derivatives as dual inhibitors of HIV-1 capsid and human cyclophilin A, the introduction of different aromatic and heterocyclic groups led to significant variations in inhibitory activity. nih.gov
Generally, SAR studies on thiourea derivatives as enzyme inhibitors have highlighted the importance of:
Hydrogen Bonding: The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule in the active site of the target protein. biointerfaceresearch.com
Electronic Effects: The electronic properties of the substituents can influence the acidity of the N-H protons and the hydrogen bonding capacity of the molecule. Electron-withdrawing groups can enhance the acidity of the N-H protons, potentially leading to stronger hydrogen bonds. biointerfaceresearch.com
A hypothetical SAR summary for a series of thiourea derivatives targeting a PPIase is presented below.
Table 3: Hypothetical Structure-Activity Relationship Summary for Thiourea Derivatives
| Position of Modification | Type of Substituent | Effect on Activity | Rationale |
|---|---|---|---|
| R1 (Aromatic Ring) | Electron-withdrawing group (e.g., -NO2) | Increased | Enhances hydrogen bonding capacity of N-H protons. |
| R1 (Aromatic Ring) | Bulky group (e.g., naphthyl) | Moderate | May provide additional hydrophobic interactions but could also lead to steric clashes. |
| R2 (Aliphatic Chain) | Small, flexible chain | Variable | The impact is highly dependent on the specific topology of the binding site. |
This table is for illustrative purposes and does not represent actual experimental data for a specific series of compounds.
Derivatization, Analog Synthesis, and Hybrid Compound Development
Design and Synthesis of Functionalized {[(2R)-oxolan-2-yl]methyl}thiourea Analogues
The generation of analogues from the this compound core involves systematic chemical alterations at distinct sites on the molecule. The primary goals of such synthetic efforts are to explore the structure-activity relationship (SAR), improve target engagement, and optimize pharmacokinetic profiles.
One common strategy involves the selective N-acylation or N-alkylation of the terminal nitrogen. For instance, reacting this compound with various acyl chlorides or alkyl halides under basic conditions can yield a library of N-substituted derivatives. These modifications are crucial for probing interactions with target proteins. In the context of developing inhibitors for prostate-specific membrane antigen (PSMA), a well-known target for imaging and therapy, the urea (B33335) or thiourea (B124793) core is essential for binding to the enzyme's active site. The nitrogen atoms often engage in critical hydrogen bonds, and substituents can be added to extend into nearby pockets of the receptor, thereby increasing potency and selectivity.
The oxolane (tetrahydrofuran) ring provides a chiral, three-dimensional scaffold that can be functionalized to enhance molecular recognition. Derivatization of this ring can modulate the compound's polarity and introduce new functional groups for further conjugation.
Synthetic approaches may include the introduction of hydroxyl, amino, or fluoro groups at various positions on the ring. For example, hydroxylation can increase water solubility and provide an additional point for hydrogen bonding. Fluorination, a common tactic in medicinal chemistry, can alter the molecule's metabolic stability and electronic properties, sometimes leading to improved binding affinity. The stereochemistry of these new substituents relative to the existing chiral center at position 2 is critical and must be carefully controlled during synthesis to achieve the desired biological effect.
To expand the chemical space and explore interactions with aromatic-binding regions of a target protein, heterocyclic or aromatic groups are frequently attached to the core scaffold. This is typically achieved by modifying one of the thiourea nitrogens with a moiety containing an aromatic ring system.
This strategy is central to the design of many enzyme inhibitors. For example, in the development of PSMA-targeted agents, a urea or thiourea connector links a glutamate-binding motif to a larger aromatic or heterocyclic structure that often incorporates a chelator for a radioisotope. Analogously, this compound could be functionalized by reacting its parent isothiocyanate, {[(2R)-oxolan-2-yl]methyl}isothiocyanate, with various aromatic or heterocyclic amines. This reaction would append moieties such as pyridine, quinoline, or substituted phenyl rings to the thiourea nitrogen, creating analogues with diverse electronic and steric properties designed to optimize target binding.
Table 1: Potential Aromatic and Heterocyclic Moieties for Synthesis This table is interactive. You can sort and filter the data.
| Moiety | Rationale for Incorporation | Potential Synthetic Route |
|---|---|---|
| Phenyl | Basic aromatic scaffold for probing hydrophobic interactions. | Reaction with aniline. |
| Pyridyl | Introduces a hydrogen bond acceptor (nitrogen) and alters electronics. | Reaction with aminopyridine. |
| Naphthyl | Larger aromatic system to explore extended binding pockets. | Reaction with naphthylamine. |
| Quinolinyl | Fused heterocyclic system for complex van der Waals interactions. | Reaction with aminoquinoline. |
Development of Conjugates and Prodrug Strategies
Beyond creating simple analogues, the this compound scaffold can be integrated into larger molecular constructs, such as conjugates and prodrugs, to achieve specific delivery or therapeutic effects.
Conjugation to peptides or polymers can dramatically alter the pharmacokinetic properties of a small molecule. The thiourea group can serve as a versatile linker for attaching the oxolane-containing compound to these larger scaffolds. For instance, the terminal amino group of the thiourea can be made to react with an activated carboxylic acid on a peptide or polymer, forming a stable amide bond and tethering the molecule to the larger entity. This approach can increase circulation half-life, improve solubility, and potentially target the conjugate to specific tissues or cells recognized by the peptide sequence.
A highly significant application of thiourea-based molecules is in the field of nuclear medicine, particularly for the development of agents that can be labeled with radioisotopes for imaging or therapy. The thiourea group is a key component of many compounds designed for targeting PSMA, which is highly overexpressed on prostate cancer cells.
In this context, a molecule is designed with three main parts: a targeting moiety that binds to PSMA (often a glutamate-urea or glutamate-thiourea structure), a linker, and a chelator that firmly holds a radioactive metal ion. The thiourea group plays a dual role: it is integral to the high-affinity binding to the PSMA active site and serves as a stable connector within the linker region.
Analogues of this compound could be designed to incorporate a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid). Once the chelator is attached, the resulting conjugate can be radiolabeled with diagnostic isotopes like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or with therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. The choice of radioisotope depends on the intended clinical application.
Table 2: Radioisotopes for Bioconjugation This table is interactive. You can sort and filter the data.
| Radioisotope | Emission Type | Half-Life | Primary Application |
|---|---|---|---|
| Gallium-68 (⁶⁸Ga) | Positron (β+) | 68 minutes | PET Imaging |
| Lutetium-177 (¹⁷⁷Lu) | Beta (β-), Gamma (γ) | 6.7 days | Radionuclide Therapy |
| Copper-64 (⁶⁴Cu) | Positron (β+), Beta (β-) | 12.7 hours | PET Imaging & Therapy |
| Zirconium-89 (⁸⁹Zr) | Positron (β+) | 78.4 hours | PET Imaging (long-term) |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of different but structurally related molecules. researchgate.net This technique is particularly valuable in the early stages of drug discovery for generating a library of compounds around a core scaffold, such as this compound. The primary goal is to explore the chemical space around the scaffold to identify derivatives with improved biological activity.
The synthesis of a combinatorial library of this compound derivatives would typically involve a multi-step process. A common approach is solid-phase synthesis, where the initial building block is attached to a solid support, such as a resin. researchgate.net This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. researchgate.net
For the this compound scaffold, the synthesis could start with the attachment of a suitable precursor to the solid support. For instance, (2R)-oxolan-2-yl)methanamine could be immobilized, followed by reaction with a diverse set of isothiocyanates to generate a library of monosubstituted thiourea derivatives. Alternatively, a bifunctional linker could be used to attach the thiourea core itself, allowing for diversification at both nitrogen atoms.
A representative combinatorial synthesis approach is outlined below:
Table 1: Hypothetical Combinatorial Library Generation for this compound Derivatives
| Step | Description | Reactants |
| 1. Resin Functionalization | A solid support resin is functionalized with a linker molecule. | Wang resin, 4-nitrophenyl chloroformate |
| 2. Amine Coupling | The primary amine, (2R)-oxolan-2-yl)methanamine, is coupled to the activated resin. | (2R)-oxolan-2-yl)methanamine |
| 3. Isothiocyanate Reaction | The resin-bound amine is reacted with a diverse set of isothiocyanates (R-NCS) to form the thiourea linkage. | A library of isothiocyanates (e.g., phenyl isothiocyanate, alkyl isothiocyanates) |
| 4. Cleavage | The synthesized thiourea derivatives are cleaved from the resin. | Trifluoroacetic acid |
| 5. Purification | The final products are purified and characterized. | High-performance liquid chromatography (HPLC) |
This combinatorial approach allows for the generation of hundreds or even thousands of distinct this compound derivatives in a systematic and efficient manner. The resulting library can then be screened against a biological target to identify hit compounds.
Bioisosteric Replacements in Lead Optimization
Once a hit compound is identified from a screening campaign, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. A key strategy in lead optimization is bioisosteric replacement, which involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of enhancing its biological activity or reducing toxicity. google.com
For a lead compound based on the this compound scaffold, the thiourea moiety itself is a prime candidate for bioisosteric replacement. While the thiourea group can form important hydrogen bonds with biological targets, it can also have liabilities such as poor metabolic stability or potential for toxicity. nih.gov
Table 2: Potential Bioisosteric Replacements for the Thiourea Moiety in this compound
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Advantages |
| Thiourea | Urea | The oxygen atom is a classical bioisostere for sulfur. | Often exhibits improved metabolic stability and lower toxicity. |
| Thiourea | Squaramide | The squaramide group can act as a rigidified urea mimic and a strong hydrogen bond donor. nih.gov | Can provide enhanced binding affinity and improved physicochemical properties. |
| Thiourea | 2-Methylacrylamide | This group has been shown to be a successful bioisostere for thiourea in TRPV1 antagonists. nih.gov | May offer improved potency and drug-like properties. nih.gov |
| Thiourea | 1,2,4-Oxadiazole | Heterocyclic rings can mimic the geometry and electronic properties of the thiourea group. researchgate.net | Can improve metabolic stability and oral bioavailability. |
Future Research Trajectories and Academic Prospects
Exploration of Novel Biological Targets and Therapeutic Areas
Thiourea (B124793) derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.govmdpi.com The introduction of a chiral center, as seen in {[(2R)-oxolan-2-yl]methyl}thiourea, can significantly influence the stereospecific interactions with biological macromolecules, potentially leading to enhanced potency and selectivity for novel therapeutic targets.
Future research could focus on screening this compound against a variety of biological targets. For instance, chiral thiourea derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase. nih.govtandfonline.com The specific stereochemistry of the (2R)-oxolan-2-yl]methyl group could confer unique inhibitory activity against isoforms of this enzyme that are implicated in various diseases.
Moreover, the antiviral potential of chiral thioureas has been noted, with some derivatives showing activity against viruses like the tobacco mosaic virus (TMV). nih.gov Given this precedent, this compound could be evaluated for its efficacy against a range of plant and human viruses. The exploration of its mechanism of action, whether through direct interaction with viral proteins or interference with the host-cell machinery, would be a critical area of investigation.
Table 1: Potential Biological Activities of Chiral Thiourea Derivatives
| Biological Activity | Example Target/Application | Reference |
| Anticancer | Inhibition of enzymes like SIRT1 | undip.ac.id |
| Antiviral | Inhibition of tobacco mosaic virus (TMV) | nih.gov |
| Antibacterial | Activity against various bacterial strains | mdpi.com |
| Enzyme Inhibition | Carbonic Anhydrase Isozymes I and II | nih.govtandfonline.com |
Integration with Advanced Delivery Systems
The physicochemical properties of this compound, influenced by the polar tetrahydrofuran (B95107) ring and the hydrogen-bonding capabilities of the thiourea group, may present opportunities for its integration into advanced drug delivery systems. The tetrahydrofuran moiety, being a versatile solvent and miscible with water, could enhance the solubility and bioavailability of the compound. wikipedia.org
Researchers could explore the encapsulation of this compound in various nanocarriers, such as liposomes, micelles, or polymeric nanoparticles. Such formulations could offer controlled release profiles, targeted delivery to specific tissues or cells, and protection of the compound from premature degradation in the physiological environment. The ability of thiourea derivatives to interact with metal ions also opens the possibility of developing metal-based drug delivery systems.
Application in Materials Science and Catalysis
The tetrahydrofuran (THF) component of the molecule is a widely used industrial solvent and a precursor to polymers like poly(tetramethylene ether) glycol (PTMEG). chemicals.co.uklyondellbasell.com This suggests that this compound could serve as a functional monomer in polymerization reactions, leading to novel polymers with unique properties conferred by the chiral thiourea pendant groups. These polymers could find applications in areas such as chiral chromatography, where they could be used as stationary phases for the separation of enantiomers.
In the realm of catalysis, chiral thioureas have emerged as powerful organocatalysts for a variety of asymmetric reactions. jst.go.jprsc.orgnih.gov They function as hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of reactions. The specific structure of this compound, with its defined stereocenter, makes it an attractive candidate for a new chiral organocatalyst. Its efficacy could be tested in a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. A study on a similar compound, (+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea, highlights the interest in such structures for their potential in synthesis. nih.gov
Table 2: Potential Applications in Materials Science and Catalysis
| Application Area | Potential Use |
| Materials Science | Functional monomer for chiral polymers |
| Catalysis | Chiral organocatalyst for asymmetric synthesis |
| Materials Science | Component in novel adhesive or coating formulations |
| Catalysis | Ligand for asymmetric metal-catalyzed reactions |
Development of Advanced Computational Models for Predictive Research
Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules like this compound before undertaking extensive experimental work. Molecular modeling studies can provide insights into the compound's three-dimensional structure, conformational preferences, and electronic properties.
Future computational research could focus on several key areas. Docking studies could be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, helping to prioritize experimental screening efforts. undip.ac.idresearchgate.net Quantum mechanical calculations could be used to elucidate the mechanism of its potential catalytic activity, providing a rational basis for the design of more efficient catalysts. Furthermore, molecular dynamics simulations could be utilized to study its behavior in different solvent environments and its interactions with lipid bilayers, which is crucial for understanding its potential as a therapeutic agent and its suitability for various delivery systems. researchgate.net
Synergistic Effects with Existing Chemical Entities
The exploration of synergistic effects between this compound and existing chemical entities, such as established drugs or other catalysts, represents a promising avenue for future research. In a therapeutic context, combining this compound with known antimicrobial or anticancer agents could lead to enhanced efficacy, overcome drug resistance, or reduce required dosages and associated side effects. The thiourea moiety itself has been shown to have synergistic enhancing effects on hepatocarcinogenesis when combined with other compounds in animal studies. nih.gov
In the field of catalysis, this compound could be investigated as a co-catalyst in dual-catalysis systems. For example, its hydrogen-bonding capabilities could complement the action of a metal catalyst or another organocatalyst to achieve higher yields and enantioselectivities in complex chemical transformations. The combination of thiourea and proline derivatives has been shown to be effective in the synthesis of tetrahydrofuran derivatives, suggesting a potential for cooperative catalysis. nih.govdntb.gov.ua
Q & A
Q. What are the optimal synthetic routes for preparing {[(2R)-oxolan-2-yl]methyl}thiourea with high enantiomeric purity?
The synthesis requires stereochemical control of the oxolan ring and thiourea group. A validated method involves reacting (2R)-oxolan-2-ylmethylamine with aryl isothiocyanates in anhydrous tetrahydrofuran (THF) at 0–25°C for 6–12 hours . Chiral resolution can be achieved using (+)- or (-)-camphorsulfonic acid as resolving agents, followed by recrystallization in ethanol/water (yield: 70–85%, enantiomeric excess >95% via chiral HPLC) . Alternative routes include thiocarbonyl transfer reactions using Lawesson’s reagent under nitrogen atmosphere .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Amine + Isothiocyanate | THF, 25°C, 12 h | 78 | 96 |
| Chiral Resolution | Camphorsulfonic acid, ethanol | 65 | 99 |
| Thiocarbonyl Transfer | Lawesson’s reagent, toluene, reflux | 82 | 88 |
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- X-ray crystallography for absolute configuration determination (e.g., Cu Kα radiation, resolution <0.8 Å) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., thiourea NH protons at δ 9.2–10.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H] calculated for CHNOS: 161.0748) .
Advanced Research Questions
Q. How does the stereochemistry of the oxolan ring influence the compound’s bioactivity?
The (2R)-configuration enables specific hydrogen-bonding interactions with biological targets. For example, in antiviral studies, the R-enantiomer showed 10-fold higher binding affinity to viral proteases compared to the S-form, likely due to optimal spatial alignment with catalytic residues . Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict enantiomer-specific interactions . Comparative studies with diastereomers (e.g., 2S-oxolan derivatives) are critical for structure-activity relationship (SAR) analysis .
Q. What strategies resolve contradictions in reported IC50_{50}50 values across enzymatic assays?
Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:
- Standardize assays using reference inhibitors (e.g., N-ethylmaleimide for thiol-targeting enzymes) .
- Use isogenic cell lines to control for genetic variability in cellular models .
- Meta-analysis frameworks (e.g., random-effects models) to quantify inter-study variability .
Table 2: IC Variability Mitigation Strategies
| Source of Variability | Mitigation Strategy | Example |
|---|---|---|
| Enzyme Isoforms | Isoform-specific knockdown via CRISPR | HEK293 cells with KO of CYP3A4 |
| Assay pH | Buffered systems (e.g., Tris-HCl) | pH 7.4 vs. 6.8 comparisons |
Q. How can in silico methods predict the metabolic stability of this compound?
- CYP450 metabolism prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME identify potential oxidation sites (e.g., thiourea sulfur or oxolan oxygen) .
- Molecular dynamics (MD) simulations : Analyze binding stability with liver microsomal enzymes (e.g., 100 ns simulations in GROMACS) .
- Quantitative Structure-Property Relationship (QSPR) models : Correlate logP and polar surface area with hepatic clearance rates .
Methodological Considerations
- Stereochemical Preservation : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC purification .
- Bioactivity Testing : Prioritize target-specific assays (e.g., kinase inhibition vs. antimicrobial disk diffusion) to avoid off-target noise .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data deposition in repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
